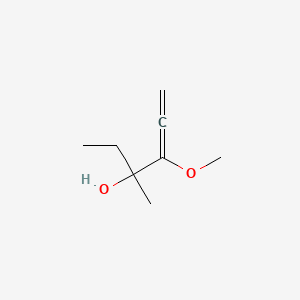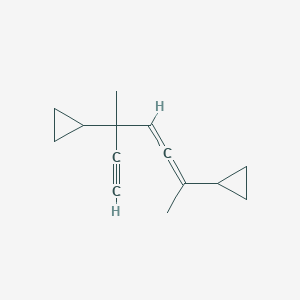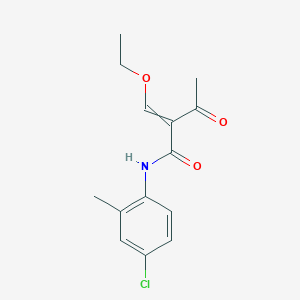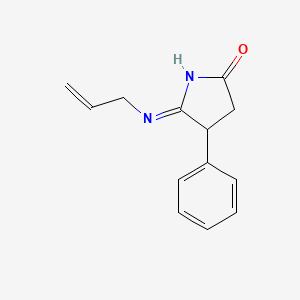
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-: is a heterocyclic organic compound that features a pyrrolidinone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted amines with suitable carbonyl compounds, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
- 5-Phenyl-3,4-dihydro-2H-pyrrole
- 3,4-Dihydro-2H-pyran
- 2H-Pyran-2-one
Uniqueness: What sets 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and industrial applications .
Propriétés
Numéro CAS |
61344-60-3 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-phenyl-5-prop-2-enyliminopyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15,16) |
Clé InChI |
CAISWNGDRDJQQG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN=C1C(CC(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
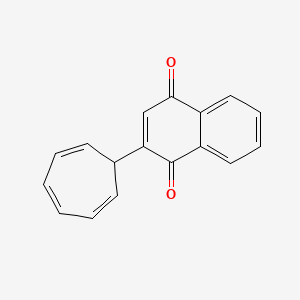
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
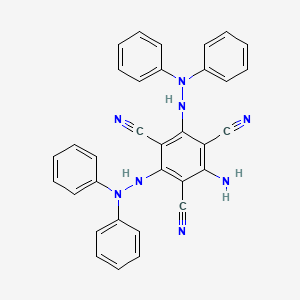
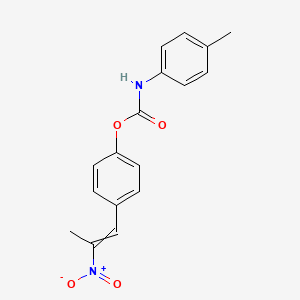

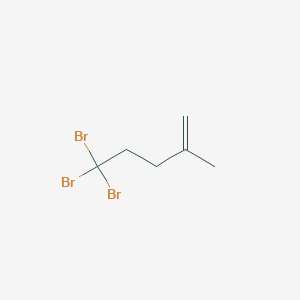
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
